1-cyclobutyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction proceeds under mild conditions and yields the pyrazole skeleton in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as catalytic protodeboronation and hydromethylation .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-amino-1-methyl-1H-pyrazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the cyclobutyl and methyl groups attached to the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by its unique molecular structure and diverse biological activities. With the molecular formula C8H13N3, this compound has garnered attention for its potential applications in pharmaceuticals, particularly in drug discovery and development.
The compound features a cyclobutyl group at the first nitrogen of the pyrazole ring, which contributes to its distinct chemical reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic organic chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects. Although detailed mechanisms remain under investigation, similar compounds have been shown to act as enzyme inhibitors, antioxidants, or anti-inflammatory agents .
Biological Activity and Applications
Research indicates that this compound has potential therapeutic applications across several fields:
1. Cancer Research
Several studies have explored the role of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
2. Kinase Inhibition
Pyrazole-based compounds are known for their efficacy as kinase inhibitors. A study demonstrated that certain pyrazole derivatives exhibit selective inhibition against various kinases, including the Akt family, which is involved in cell survival and proliferation pathways . The IC50 values reported for these compounds suggest significant potential for therapeutic development.
3. Anti-inflammatory Properties
Preliminary data suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property could make them valuable in treating inflammatory diseases.
Case Study 1: Inhibition of CDK2
A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit CDK2. The lead compound demonstrated an IC50 value of 45 nM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer treatment.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, a pyrazole derivative exhibited a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting that the compound may modulate inflammatory responses effectively .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
Compound Name | IC50 (nM) | Biological Activity | Notes |
---|---|---|---|
This compound | TBD | Potential kinase inhibitor | Under investigation for anti-cancer properties |
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 40 | CDK2 inhibitor | Effective in reducing cancer cell proliferation |
Pyrazolo[3,4-b]pyridine derivatives | Various | Anti-inflammatory | Exhibited significant reduction in cytokine levels |
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 |
InChI Key |
LTJRZEJKFBNJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCC2 |
Origin of Product |
United States |
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